4-Amino-5-chloro-2-methoxybenzamide

描述

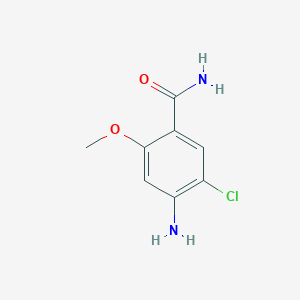

4-Amino-5-chloro-2-methoxybenzamide is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzamide core. This compound is often used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2-methoxybenzamide typically involves several steps starting from para-aminosalicylic acid. One common method includes the following steps :

Methylation: Para-aminosalicylic acid is methylated using dimethyl sulfate in the presence of sodium hydroxide to form methyl 2-methoxy-4-aminobenzoate.

Chlorination: The methyl ester is then chlorinated using N-chloro-succinimide to introduce the chloro group.

Hydrolysis: The chlorinated methyl ester undergoes alkaline hydrolysis to remove the ester group, forming 4-amino-5-chloro-2-methoxybenzoic acid.

Amidation: Finally, the benzoic acid is converted to the benzamide by reacting with ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .

化学反应分析

Halogenation and Substitution Reactions

The chloro group at the 5-position undergoes selective substitution under controlled conditions. Key reactions include:

Nucleophilic Aromatic Substitution

-

Reagents/Conditions : Sodium methoxide (NaOMe), copper(I) iodide, dimethylformamide (DMF) at 110°C .

-

Outcome : Replacement of the chloro group with methoxy or other nucleophiles (e.g., thiocyanate, ethylthio).

-

Example :

Electrophilic Chlorination

-

Reagents/Conditions : Iodobenzene dichloride (PhICl₂) in acetone at 0–5°C .

-

Outcome : Selective chlorination at the 5-position without protecting the amino group, achieving >85% yield.

Amino Group Oxidation

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid at 60°C .

-

Outcome : Conversion of the amino group to a nitro derivative:

Chloro Group Reduction

-

Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) in ethanol .

-

Outcome : Reduction to the corresponding amine:

Coupling with Amines

-

Reagents/Conditions : Phosphorus trichloride (PCl₃) and N,N-diethyl ethylenediamine in pyridine .

-

Outcome : Formation of N-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide, a precursor for antiemetic agents:

Hydrolysis

-

Reagents/Conditions : Potassium hydroxide (KOH) in methanol/water (5:2 v/v) under reflux .

-

Outcome : Conversion of methyl esters to carboxylic acids with >90% yield.

Chlorosulfonation

-

Outcome : Introduction of sulfonyl chloride groups for further coupling:

Sulfonamide Formation

-

Reagents/Conditions : Sodium carbonate (Na₂CO₃) in DCM/water with aromatic amines .

-

Outcome : Synthesis of sulfonamide derivatives with antitumor activity.

Comparative Reaction Data

Mechanistic Insights

-

Chlorination Selectivity : The chloro group’s position is influenced by steric and electronic effects. Iodobenzene dichloride selectively targets the 5-position due to the directing effect of the methoxy group .

-

Amide Stability : The benzamide core remains intact under basic hydrolysis conditions, while ester groups are selectively cleaved .

科学研究应用

Pharmaceutical Applications

4-Amino-5-chloro-2-methoxybenzamide is a versatile building block in the synthesis of various benzamide derivatives with prokinetic activity .

- Gastrointestinal Prokinetic Agents: It is a key component in the synthesis of gastrointestinal prokinetic agents. A series of cycloaminoalkanecarboxylic acids were synthesized and evaluated for their gastrointestinal prokinetic and dopamine D2 receptor antagonist activities . One notable derivative, 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid, showed potent gastro- and colon-prokinetic activities when administered intravenously in conscious dogs and exhibited reduced dopamine D2 receptor antagonistic activity . However, its oral administration showed weak gastrointestinal prokinetic activity, leading to the exploration of ester prodrugs to improve its pharmacological properties .

- Ester Prodrugs for Enhanced Activity: Butyl ester was identified as a promising gastrointestinal prokinetic agent with reduced side effects .

Chemical Synthesis

This compound can be synthesized using improved processes from p-aminosalicylic acid as a starting material, involving only three or four steps . The process includes:

- Esterification of aminosalicylic acid into methyl-ester .

- Acetylation, methylation, and chlorination to form methyl 4-acetamino-5-chloro-2-methoxybenzoate .

- Reaction with N,N-diethyl ethylenediamine to yield N-(diethylaminoethyl)-4-acetamino-5-chloro-2-methoxybenzamide .

- Removal of the acetyl group .

An alternative synthetic method involves:

- Reacting para-aminosalicylic acid with methyl-sulfates in acetone solution .

- Reacting the product with N-chlorosuccinimide in a DMF solution .

- Stirring the resulting chloro-O-Anisic Acid methyl esters with potassium hydroxide in a mixture of alcohol and water, followed by decolorizing and adjusting the pH to obtain 4-amino-5-chloro-O-Anisic Acid .

Other Potential Applications

While specific case studies and comprehensive data tables are not available in the provided search results, the role of this compound as a chemical intermediate suggests its potential use in synthesizing a variety of compounds for:

- Drug Discovery: As a versatile building block for creating new chemical entities with potential therapeutic applications.

- Agrochemicals: Possibly in the synthesis of novel agrochemicals.

- Material Science: Potential applications in material science, although this is less common .

Safety and Hazards

This compound is classified with the following hazards :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

作用机制

The mechanism of action of 4-Amino-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 4-Amino-5-chloro-2-methoxybenzoic acid

- 2-Amino-5-chlorobenzamide

- 4-Amino-2-methoxybenzoic acid

Uniqueness

4-Amino-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

4-Amino-5-chloro-2-methoxybenzamide is a compound that has garnered attention for its biological activity, particularly as a selective agonist of the serotonin 5-HT4 receptor. This article reviews its pharmacological profile, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is classified as a secondary amine and is synthesized through the reaction of diethylaminoethyl chloride with chlorinating agents . Its molecular formula is C₉H₁₃ClN₂O₂, and it features a benzamide structure that is crucial for its biological activity.

The primary mechanism of action for this compound involves its role as an agonist at the 5-HT4 receptor. This receptor is part of the serotonin receptor family and is implicated in various gastrointestinal functions. The compound exhibits high affinity for different splice variants of the human 5-HT4 receptor, with mean pKi values indicating significant binding strength (7.1 to 7.9) across variants .

Table 1: Affinity Values for 5-HT4 Receptor Variants

| Receptor Variant | pKi Value |

|---|---|

| 5-HT4a | 7.1 |

| 5-HT4b | 7.5 |

| 5-HT4d | 7.9 |

Pharmacological Profile

Research has demonstrated that this compound stimulates colonic transit in both normal and constipated mice models, suggesting its potential utility in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and chronic constipation .

Case Study: Effects on Colonic Transit

In a study involving loperamide-induced constipation in mice, administration of 2 mg/kg of the compound significantly improved colonic transit times, comparable to established treatments like tegaserod . This finding highlights its efficacy as a gastrointestinal prokinetic agent.

Safety and Side Effects

While the compound shows promise in enhancing gastrointestinal motility, it also exhibits selectivity that may minimize side effects commonly associated with non-selective serotonin receptor agonists. Notably, it has shown a favorable safety profile in animal studies, with minimal interaction with other receptors such as dopamine D2 and hERG channels .

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives, including this compound, has been explored through structure-activity relationship studies. These investigations have identified key structural features that contribute to the agonistic properties at the 5-HT4 receptor . Modifications to the benzamide core have yielded compounds with varying degrees of receptor affinity and functional activity.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Addition of Cl | Increased receptor affinity |

| Methoxy group | Enhanced selectivity |

| Amino substitution | Improved agonistic action |

属性

IUPAC Name |

4-amino-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXXTVNYHGGBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24190-74-7 | |

| Record name | 4-amino-5-chloro-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are the common metabolic pathways of 4-Amino-5-chloro-2-methoxybenzamide derivatives in rabbits?

A1: Research indicates that compounds containing the this compound structure undergo various metabolic transformations in rabbits. Studies using rabbit liver preparations identified several metabolic products. These include:

- N-dealkylation: This pathway involves the removal of alkyl groups from the nitrogen atom attached to the benzene ring. For instance, metoclopramide (N-(Diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide) undergoes N-dealkylation to form N-(ethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide and N-(aminoethyl)-4-amino-5-chloro-2-methoxybenzamide. []

- Hydroxylation: This pathway introduces a hydroxyl group into the molecule. In the case of metoclopramide, hydroxylation can occur on the ethyl side chain, forming N-(2'-hydroxyethyl)-4-amino-5-chloro-2-methoxybenzamide, or on the benzene ring, leading to N-(diethylaminoethyl)-4-amino-5-chloro-2-hydroxybenzamide and N-(ethylaminoethyl)-4-amino-5-chloro-2-hydroxybenzamide. []

- Amide hydrolysis: This pathway breaks the amide bond, leading to the formation of 4-amino-5-chloro-2-methoxybenzoic acid. This metabolic route was observed in the metabolism of clebopride (N-(1'-Benzyl-4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide). []

- N-oxidation: This pathway leads to the formation of N-oxides. Clebopride metabolism demonstrated this pathway with the identification of N-(1'-Benzyl-4'-piperidyl-N-oxide)-4-amino-5-chloro-2-methoxybenzamide, N-(4'-(N-hydroxylpiperidyl)-4-amino-5-chloro-2-methoxybenzamide, and N-(4'-(delta 1'-piperidyl-N-oxide))-4-amino-5-chloro-2-methoxybenzamide. []

Q2: What analytical techniques are used to identify and characterize this compound derivatives and their metabolites?

A2: Several analytical techniques are employed in identifying and characterizing these compounds:

- Mass Spectrometry (MS): Both electron impact (EI) and field desorption (FD) MS techniques are utilized. These techniques help determine the molecular weight and fragmentation patterns of the parent compound and its metabolites, aiding in structural elucidation. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique, particularly proton (1H) NMR, provides valuable information about the compound's structure by analyzing the magnetic properties of atomic nuclei. Researchers used computer-averaged time proton magnetic resonance spectroscopy to confirm the structures of metabolites. []

Q3: How do structural modifications to the this compound scaffold affect its interaction with dopamine and serotonin receptors?

A3: While the provided abstracts don't detail specific structure-activity relationships for dopamine and serotonin receptors, they hint at the importance of the substituents attached to the nitrogen of the amide group. For example, replacing the piperidine ring in clebopride with a 1,2,3-triazolylpropylpiperidine moiety leads to N-[[1-{3-(1,2,3-triazol-1-yl)propyl}piperidin-4-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide, a compound with reported 5-HT4 receptor agonist activity. [] This suggests that modifications at this position can significantly impact receptor binding and functional activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。